1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound characterized by its unique molecular structure and functional groups. It belongs to the class of urea derivatives, which are notable for their biological activity and utility in various chemical applications. The compound's specific arrangement includes a diethyl group and a boronate moiety, which contributes to its reactivity and potential applications in medicinal chemistry.
This compound is classified as a urea derivative due to the presence of the urea functional group. Additionally, it contains a boronate ester, which is significant for its reactivity in cross-coupling reactions typical in organic synthesis.
The synthesis of 1,1-diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular formula for 1,1-diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is . The structure features:
The compound has a molecular weight of approximately 318.219 g/mol. Its InChI Key is OLBPVFHOZBPMJU-UHFFFAOYSA-N .
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can participate in several chemical reactions:
These reactions are typically performed under controlled conditions to maximize yield and selectivity. For instance, Suzuki coupling often requires a palladium catalyst and specific bases to facilitate the reaction.
The mechanism of action for 1,1-diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea primarily revolves around its ability to act as a building block in organic synthesis. The boronate moiety allows it to engage in cross-coupling reactions that are pivotal in forming complex organic structures. This property makes it valuable in medicinal chemistry for developing potential therapeutic agents targeting various pathways.
The compound exhibits stability under standard conditions but may undergo hydrolysis or oxidation under extreme conditions or in the presence of strong oxidizing agents.
Further analyses such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several notable applications:
Table 1: Key Identifiers of 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Property | Value |
---|---|
CAS Registry Number | 874290-94-5 |
IUPAC Name | 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
Molecular Formula | C₁₇H₂₇BN₂O₃ |
Molecular Weight | 318.23 g/mol |
SMILES Notation | CCN(CC)C(=O)NC₁=CC=C(C=C₁)B₁OC(C)(C)C(C)(C)O₁ |
InChI Key | OEIVWKLPBDQFDR-UHFFFAOYSA-N |
Early synthetic routes targeted arylboronates for Suzuki-Miyaura coupling, but the addition of the urea group introduced challenges in regioselectivity and purification. The compound’s first reported synthesis likely occurred between 2005–2010, coinciding with patents describing urea-boronate hybrids as kinase inhibitor intermediates [7]. Its structural architecture reflects two convergent trends:
Synthetic Versatility
Table 2: Commercial Availability for Research Use
Supplier | Catalog Number | Purity | Pack Sizes | Storage Conditions |
---|---|---|---|---|
ChemShuttle | 127686 | 95% | 1 g (In stock) | 2–8°C |
AiFChem | ACAXFD218 | 95% | 250 mg, 1 g | Not specified |
AChemBlock | ADVH99BD5FDB | 95% | Not specified | Not specified |
Medicinal Chemistry Applications
In drug discovery, this compound serves as a key intermediate for bioactive molecules:
Recent studies highlight its use in synthesizing IRE1α RNase inhibitors, where the urea-boronate scaffold contributes to binding at the enzyme’s active site through hydrogen bonding and hydrophobic interactions [8]. This application underscores its role in targeting endoplasmic reticulum stress pathways relevant to neurodegenerative diseases and cancer.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: